molecular formula C13H18ClFN2O B14795484 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide

Cat. No.: B14795484
M. Wt: 272.74 g/mol
InChI Key: LLGIYCHIDAZSTM-UHFFFAOYSA-N
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Description

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an amino group, a chlorofluorophenyl group, and a dimethylbutanamide moiety. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorofluorophenyl Intermediate: The initial step involves the chlorination and fluorination of a benzene ring to form 2-chloro-6-fluorobenzene.

    Alkylation: The chlorofluorophenyl intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group.

    Amidation: The final step involves the reaction of the alkylated intermediate with an amine and a butanamide derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chlorofluorophenyl group can be reduced to form a more saturated compound.

    Substitution: The chlorine atom in the chlorofluorophenyl group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce hydroxyl or alkoxy-substituted compounds.

Scientific Research Applications

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-chloropurine: Another compound with a similar amino and chlorinated aromatic structure.

    2-(2-chloro-6-fluorophenyl)acetamides: These compounds share the chlorofluorophenyl group and have been studied for their biological activities.

Uniqueness

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C13H18ClFN2O

Molecular Weight

272.74 g/mol

IUPAC Name

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C13H18ClFN2O/c1-8(2)12(16)13(18)17(3)7-9-10(14)5-4-6-11(9)15/h4-6,8,12H,7,16H2,1-3H3

InChI Key

LLGIYCHIDAZSTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=C(C=CC=C1Cl)F)N

Origin of Product

United States

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